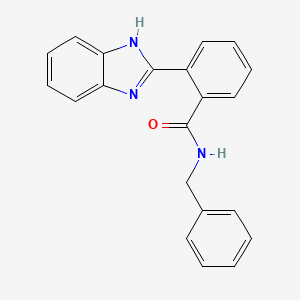
2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-4-quinazolinamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-4-quinazolinamine hydrochloride, also known as AG-1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound has been widely used in scientific research as a tool to investigate the role of EGFR in cancer and other diseases.
Wirkmechanismus
EGFR is a transmembrane receptor tyrosine kinase that is activated by binding of its ligands, such as epidermal growth factor (EGF). Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, leading to activation of downstream signaling pathways. 2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-4-quinazolinamine hydrochloride specifically targets the ATP-binding site of EGFR, preventing its autophosphorylation and downstream signaling.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-4-quinazolinamine hydrochloride has been shown to inhibit cell proliferation, migration, and survival in cancer cells, as well as angiogenesis and metastasis. It has also been shown to have cardioprotective effects in animal models of myocardial infarction and heart failure. In addition, 2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-4-quinazolinamine hydrochloride has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-4-quinazolinamine hydrochloride is a highly specific inhibitor of EGFR tyrosine kinase activity, making it a valuable tool for studying the role of EGFR in disease. However, its specificity also limits its use in studying other tyrosine kinases that may be involved in the same signaling pathways. In addition, 2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-4-quinazolinamine hydrochloride has poor solubility in aqueous solutions, which can limit its use in in vivo experiments.
Zukünftige Richtungen
There are several future directions for research involving 2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-4-quinazolinamine hydrochloride. One area of interest is the development of more potent and selective EGFR inhibitors for use in cancer therapy. Another area is the investigation of EGFR signaling in other diseases, such as autoimmune disorders and infectious diseases. Additionally, the use of 2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-4-quinazolinamine hydrochloride in combination with other targeted therapies or immunotherapies may improve treatment outcomes in cancer patients. Finally, the development of more soluble forms of 2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-4-quinazolinamine hydrochloride may expand its use in in vivo experiments.
Synthesemethoden
2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-4-quinazolinamine hydrochloride can be synthesized using a multi-step reaction process involving the condensation of 4-chloroaniline and 4-ethoxybenzaldehyde to produce 2-(4-chlorophenyl)-4-ethoxybenzaldehyde. This intermediate is then reacted with 2-aminobenzoic acid to form 2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-4-quinazolinamine, which is subsequently converted to the hydrochloride salt by treatment with hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-4-quinazolinamine hydrochloride has been extensively used in scientific research to investigate the role of EGFR in various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. It has been shown to inhibit EGFR tyrosine kinase activity in vitro and in vivo, leading to decreased cell proliferation, migration, and survival in cancer cells. 2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-4-quinazolinamine hydrochloride has also been used to study the downstream signaling pathways activated by EGFR, such as the PI3K/Akt and MAPK/Erk pathways.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-(4-ethoxyphenyl)quinazolin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O.ClH/c1-2-27-18-13-11-17(12-14-18)24-22-19-5-3-4-6-20(19)25-21(26-22)15-7-9-16(23)10-8-15;/h3-14H,2H2,1H3,(H,24,25,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYWHKGAEIWEGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(1H-imidazol-2-ylmethyl)-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5222704.png)
![N-[1-(4-bromophenyl)ethyl]-5-(4-morpholinyl)-2-nitroaniline](/img/structure/B5222708.png)
![1-(2,6-difluorobenzyl)-N-[2-(1,3-thiazol-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5222715.png)
![5-{4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5222721.png)
![(2E)-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(3-pyridinyl)acrylamide](/img/structure/B5222728.png)

![1-[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine](/img/structure/B5222754.png)
![7-{(2,6-dichlorophenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B5222775.png)

![4-chloro-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5222777.png)

![methyl 3-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5222795.png)
